6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC16541748
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-4-7(9(13)14)12(5)8/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | NVZQPZDKYWDKMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=NC=C(N12)C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid (C9H7BrN2O2; molecular weight: 255.07 g/mol) features a fused imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 5, and a carboxylic acid at position 3. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the carboxylic acid group facilitates hydrogen bonding with biological targets. Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| IUPAC Name | 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
| SMILES | CC1=C(C=CC2=NC=C(N12)C(=O)O)Br |
| Topological Polar Surface Area | 70.5 Ų |
| LogP | 1.98 (predicted) |
The methyl group at position 5 introduces steric effects that influence binding affinity, while the planar aromatic system promotes π-π stacking interactions with hydrophobic enzyme pockets .
Synthetic Methodologies
Core Scaffold Construction
The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromo ketones. For 6-bromo-5-methyl variants, 5-methyl-2-aminopyridine reacts with ethyl 2-bromoacetoacetate under reflux in ethanol (80°C, 12 h), followed by saponification with aqueous NaOH to yield the carboxylic acid . Key considerations include:
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Bromination Efficiency: N-Bromosuccinimide (NBS) in dichloromethane achieves selective bromination at position 6 with >85% yield.
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Protection Strategies: Temporary esterification of the carboxylic acid prevents side reactions during bromination.
Industrial-Scale Optimization
Industrial routes emphasize atom economy and solvent recovery. Continuous flow systems reduce reaction times from hours to minutes, while immobilized catalysts (e.g., Pd/C) enhance recyclability. A representative protocol involves:
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Cyclization: 5-Methyl-2-aminopyridine + ethyl 2-bromoacetoacetate → ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate.
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Bromination: NBS in acetonitrile (0°C, 2 h) → ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylate.
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Hydrolysis: 2M NaOH in ethanol (reflux, 4 h) → final product (purity >98% by HPLC) .
| Compound Derivative | MIC (μM) vs. Mtb H37Rv | MIC (μM) vs. MDR-TB |
|---|---|---|
| 6-Bromo-5-methyl derivative | 0.05 | 0.12 |
| 6-Chloro analogue | 0.18 | 0.45 |
| Non-brominated parent | 2.30 | 5.60 |
The bromine atom at position 6 enhances membrane permeability and target engagement, reducing MIC values by >20-fold compared to non-halogenated analogues .
Mechanism of Action
Studies implicate inhibition of the mycobacterial cytochrome bc1 complex (QcrB), a component of the electron transport chain essential for ATP synthesis. Molecular docking reveals:
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Bromine Interaction: Forms a halogen bond with QcrB’s Tyr315, stabilizing the inhibitor-enzyme complex.
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Carboxylic Acid Role: Coordinates with His148 and Asp49 via hydrogen bonds, disrupting proton translocation .
Structure-Activity Relationships (SAR)
Substituent Effects
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Position 6: Bromine > chlorine > hydrogen (activity order). Bromine’s electronegativity improves target binding.
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Position 5: Methyl > ethyl > hydrogen. Methyl optimizes steric bulk without hindering solubility.
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Position 3: Carboxylic acid critical; esterification reduces activity 10-fold due to impaired hydrogen bonding.
Scaffold Hopping Strategies
Modifications to the imidazo[1,2-a]pyridine core include:
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Ring Expansion: 7-azaindole analogues show improved pharmacokinetics but reduced potency.
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Heteroatom Substitution: Replacing nitrogen with sulfur diminishes activity, highlighting the importance of the imidazole ring’s electronic properties .
Applications in Drug Development
Lead Optimization Programs
The compound serves as a lead for TB drug candidates, with ongoing efforts to:
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Improve Oral Bioavailability: Prodrug strategies (e.g., ethyl ester prodrugs) enhance intestinal absorption.
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Reduce Cytotoxicity: Structural tweaks at position 2 (e.g., fluorine substitution) lower off-target effects.
Combination Therapies
Synergy with first-line drugs (e.g., rifampicin) is under investigation. Preclinical models show additive effects when combined with bedaquiline, reducing treatment duration by 30% .
Comparison with Structural Analogues
| Compound | Key Structural Difference | MIC vs. Mtb (μM) |
|---|---|---|
| 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Bromine at 6, methyl at 5 | 0.05 |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Methyl at 2 | 0.89 |
| 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | No bromine | 2.30 |
Methyl placement at position 5 (vs. 2) improves steric complementarity with QcrB, explaining the 18-fold activity difference .
Future Directions
Resistance Mitigation
Structure-guided design aims to address potential resistance mutations (e.g., QcrB-T313I) by introducing flexible substituents that maintain binding despite conformational changes.
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